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Compound of Interest

Compound Name: 4-HTMPIPO

Cat. No.: B1431218

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature and available toxicological databases contain a notable absence
of in vitro and in vivo pharmacological data for 4-HTMPIPO. This guide provides a summary of
its known chemical properties and postulates its potential biological activity based on its
structural relationship to the well-characterized synthetic cannabinoid, UR-144. All
pharmacological information should be understood as hypothetical until confirmed by direct
experimental evidence.

Introduction

4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)-1-pentanone, abbreviated as 4-HTMPIPO,
is a synthetic cannabinoid first identified in 2012 from smoking products acquired through
online vendors. Structurally, it is understood to be the product of an electrophilic addition of
water to the cyclopropane moiety of the synthetic cannabinoid UR-144. As a derivative of UR-
144, a known cannabinoid receptor agonist, it is presumed that 4-HTMPIPO may exhibit similar
pharmacological effects, primarily mediated through interaction with the cannabinoid receptors
CB1 and CB2. However, to date, no specific studies on its binding affinity, efficacy, or signaling
pathways have been published.

This document collates the available chemical data for 4-HTMPIPO, summarizes the known
pharmacology of its parent compound UR-144 for context, and outlines general experimental
protocols that would be necessary to characterize its activity.
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Chemical Structure and Properties

The fundamental chemical and physical properties of 4-HTMPIPO have been established and

are summarized below.

Property Value Reference
4-hydroxy-3,3,4-trimethyl-1-(1-
IUPAC Name pentyl-1H-indol-3-yl)-1- [1]

pentanone

Molecular Formula

C21H31NO2

[1](2]

Molar Mass

329.484 g-mol—1

[2]

CAS Number

1445751-38-1

[1](2]

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=
C21)C(=0)CC(C)(C)C(C)(C)O

[1]

INChl Key

GWHGUYKAGQLPTQ-
UHFFFAOYSA-N

[1](2]

Pharmacological Profile (Postulated)

No direct pharmacological data for 4-HTMPIPO is currently available. The information below is

for the parent compound UR-144 and is provided to offer a potential framework for the

anticipated activity of 4-HTMPIPO. UR-144 is a full agonist of the CB2 receptor and a partial

agonist of the CB1 receptor.[3]

Parameter Target Receptor Value Reference
Binding Affinity (Ki) Human CB1 150 nM [3]
Binding Affinity (Ki) Human CB2 1.8 nM [3]
Functional Activity
Human CB1 421 nM [3]
(ECso)
Functional Activity
Human CB2 72 nM [3]
(ECs0)
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The data indicates that UR-144 is approximately 83 times more selective for the CB2 receptor
over the CB1 receptor.[3] This profile suggests that 4-HTMPIPO, as a close structural analog,
may also function as a selective CB2 agonist.

Postulated Signaling Pathway

Synthetic cannabinoids like UR-144 typically exert their effects by activating G-protein coupled
cannabinoid receptors (CB1 and CB2).[4] These receptors are coupled to the inhibitory G-
protein, Gi/o. Upon agonist binding, the G-protein is activated, leading to the inhibition of
adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine
monophosphate (CAMP).[4] This is a canonical pathway for cannabinoid receptor activation.
Based on its lineage, 4-HTMPIPO is hypothesized to trigger this same cascade.
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Postulated signaling pathway for 4-HTMPIPO via a Gi/o-coupled cannabinoid receptor.
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General Experimental Protocols

As no experimental studies have been performed on 4-HTMPIPO, this section provides a
generalized, detailed methodology for how its pharmacological properties would be determined
using standard in vitro assays.

Protocol: Competitive Radioligand Binding Assay for
CB1/CB2 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.qg., 4-
HTMPIPO) by measuring its ability to displace a known radioligand from the CB1 and CB2
receptors.

1. Materials:

o Cell membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., CHO-
K1 or HEK-293 cells).

e Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid agonist).

o Non-specific binding control: WIN 55,212-2 (a potent cannabinoid agonist).

e Test Compound: 4-HTMPIPO, dissolved in DMSO and serially diluted.

e Assay Buffer: 50 mM Tris-HCI, 5 mM MgClz, 1 mM EDTA, 0.5% BSA, pH 7.4.
o 96-well microplates and glass fiber filters (e.g., Whatman GF/B).
 Scintillation fluid and a liquid scintillation counter.

2. Procedure:

e Preparation: Thaw frozen cell membranes on ice. Dilute membranes in assay buffer to a final
concentration of 5-10 pg protein per well.

e Assay Setup: In a 96-well plate, add the following in triplicate:
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o Total Binding: 50 uL assay buffer, 50 pL [BH]CP-55,940 (at a final concentration near its Ko,
e.g., 0.5 nM), and 100 pL of diluted cell membranes.

o Non-specific Binding: 50 uL WIN 55,212-2 (at a high final concentration, e.g., 10 pM), 50
pL [BH]CP-55,940, and 100 pL of diluted cell membranes.

o Competitive Binding: 50 pL of serially diluted 4-HTMPIPO, 50 pL [?H]CP-55,940, and 100
pL of diluted cell membranes.

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell
harvester. Wash each filter three times with ice-cold assay buffer to remove unbound
radioligand.

Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to
equilibrate for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a
liquid scintillation counter.

. Data Analysis:

Calculate specific binding by subtracting the non-specific binding CPM from the total binding
CPM.

Convert the CPM from the competitive binding wells into a percentage of specific binding.

Plot the percentage of specific binding against the logarithm of the test compound
concentration.

Fit the data to a one-site competition model using non-linear regression to determine the I1Cso
(the concentration of 4-HTMPIPO that inhibits 50% of specific radioligand binding).

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/K5),
where [L] is the concentration of the radioligand and Ks is its dissociation constant.
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Workflow for a competitive radioligand binding assay.

Conclusion
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4-HTMPIPO is a structurally defined synthetic cannabinoid whose pharmacological profile
remains uncharacterized. As a derivative of UR-144, it is reasonable to hypothesize that it
functions as an agonist at cannabinoid receptors, likely with a preference for the CB2 receptor.
This would implicate its activity in the canonical Gi/o-coupled signaling pathway, leading to the
inhibition of adenylyl cyclase. However, without direct experimental evidence from binding and
functional assays, its true mechanism of action, potency, and selectivity remain unknown. The
protocols and workflows described herein represent the standard methodologies required to
elucidate the pharmacological properties of this compound and validate these hypotheses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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